molecular formula C21H14ClNOS B2687283 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide CAS No. 347336-42-9

3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide

Cat. No. B2687283
CAS RN: 347336-42-9
M. Wt: 363.86
InChI Key: ZWPMQIQVUDGUCF-UHFFFAOYSA-N
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Description

3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide, also known as compound A, is a synthetic molecule that belongs to the class of benzothiophene derivatives. This compound has shown potential in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

Synthesis and Structural Characterization

A significant body of research focuses on the synthesis of 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide derivatives and their structural characterization. Studies have detailed methodologies for preparing various derivatives of this compound and explored their chemical properties through spectral data analysis. For instance, Naganagowda and Petsom (2011) reported on the synthesis and antimicrobial activity of new quinazolinone derivatives containing the 3-chloro-1-benzothiophene moiety, highlighting the compound's reactivity with different nucleophiles to produce a range of biologically active molecules (Naganagowda & Petsom, 2011). This exemplifies the compound's versatility as a precursor in synthesizing therapeutically relevant derivatives.

Biological and Pharmacological Activity

The derivatives of 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide have been extensively studied for their biological activities, including antimicrobial, antifungal, and potential antitubercular properties. For example, Naganagowda and Petsom (2011) also explored the antimicrobial activity of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives, indicating their potential as leads for developing new antimicrobial agents (Naganagowda & Petsom, 2011). These studies contribute to our understanding of the compound's pharmacological potential and open pathways for developing novel therapeutic agents.

Material Science and Chemical Engineering

Beyond biological applications, research into 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide and its derivatives extends into material science and chemical engineering. This includes studies on the compound's role in the synthesis of complex polymers and organic frameworks with potential applications in biomineralization, as illustrated by Ueyama et al. (1998), who investigated the calcium complexes of carboxylate-containing polyamides for insights into biomineralization processes (Ueyama et al., 1998). Such research demonstrates the compound's utility in creating advanced materials with specific physical or chemical properties.

properties

IUPAC Name

3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNOS/c22-19-15-5-1-2-7-17(15)25-20(19)21(24)23-16-11-10-13-9-8-12-4-3-6-14(16)18(12)13/h1-7,10-11H,8-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPMQIQVUDGUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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